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Compound of Interest

Compound Name:
5-(Chloromethyl)-2-

methoxypyridine hydrochloride

CAS No.: 120276-36-0

Cat. No.: B570219 Get Quote

Part 1: Executive Summary & Strategic Route
Selection
Target Molecule Profile[1]

Chemical Name: 5-(Chloromethyl)-2-methoxypyridine hydrochloride

CAS Number: 120276-36-0 (Salt), 75342-33-5 (Free Base)

Molecular Formula: C₇H₈ClNO[1] · HCl

Application: A critical benzylic halide intermediate used in the synthesis of GPR40 agonists

(e.g., Fasiglifam) and various oncology candidates. It serves as a reactive electrophile for

coupling with amines or phenols.

The Scale-Up Challenge
Synthesizing chloromethyl pyridines at scale presents two primary safety and quality risks:

Instability of the Free Base: The free base (5-(chloromethyl)-2-methoxypyridine) is prone to

self-polymerization and hydrolysis. The hydrochloride salt is the preferred isolated form due
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to superior shelf-stability.

Chemo-selectivity: The 2-methoxy group is acid-labile. Harsh chlorination conditions (e.g.,

at high heat) can cleave the ether, yielding the impurity 2-chloro-5-(chloromethyl)pyridine or
the pyridone analog.

Route Selection Strategy
We utilize a two-step "Reduction-Chlorination" sequence starting from Methyl 6-

methoxynicotinate. This route is preferred over direct chloromethylation for its regiocontrol and

cleaner impurity profile.

Step 1: Selective Reduction: Sodium Borohydride (

) reduction of the ester to (6-methoxypyridin-3-yl)methanol.

Step 2: Deoxychlorination: Thionyl Chloride (

) mediated conversion of the alcohol to the alkyl chloride.

Why Thionyl Chloride? Unlike phosphorous-based reagents (

,

),

produces gaseous byproducts (

,

), simplifying the workup to a filtration of the precipitated salt, which is ideal for multi-kilogram
campaigns.

Part 2: Process Chemistry & Protocols
Reaction Scheme Visualization
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Methyl 6-methoxynicotinate
(CAS: 26218-80-4)

(6-methoxypyridin-3-yl)methanol
(CAS: 15854-38-3)Step 1: Reduction

Byproducts:
H2 (gas), Borates

5-(Chloromethyl)-2-methoxypyridine HCl
(CAS: 120276-36-0)Step 2: Chlorination

Byproducts:
SO2 (gas), HCl (gas)

NaBH4, CaCl2
MeOH/THF

SOCl2
DCM or Toluene

0°C to RT

Click to download full resolution via product page

Caption: Two-step synthesis pathway highlighting reagent flow and gaseous byproduct

management.

Step 1: Reduction of Methyl 6-methoxynicotinate
Objective: Convert the ester to the primary alcohol without affecting the pyridine ring.

Reagents & Materials:

Methyl 6-methoxynicotinate (1.0 eq)

Sodium Borohydride (

) (2.0 eq)

Calcium Chloride (

) (1.0 eq) – Activates borohydride

Solvent: Methanol (10V) / THF (5V)

Protocol:

Setup: Charge Methyl 6-methoxynicotinate and THF into a reactor under
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.

Activation: Cool to 0°C. Add

in portions.

Addition: Dissolve

in Methanol. Add this solution dropwise to the reactor, maintaining internal temperature

. Caution: Significant Hydrogen evolution.

Reaction: Warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target:

SM).

Quench: Cool to 0°C. Slowly add saturated

solution. Note: Exothermic and foaming.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

.[2]

Isolation: Concentrate in vacuo to yield (6-methoxypyridin-3-yl)methanol as a pale yellow

oil/solid.

Yield Expectation: 85–92%

Step 2: Chlorination (The Critical Step)
Objective: Convert the alcohol to the chloride salt while preventing methoxy-cleavage.

Reagents & Materials:

(6-methoxypyridin-3-yl)methanol (1.0 eq)

Thionyl Chloride (

) (1.2 – 1.5 eq)
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Solvent: Dichloromethane (DCM) or Toluene (8V)

Engineering Control: Caustic Scrubber (NaOH) required.

Protocol:

Charge: Dissolve the alcohol intermediate in anhydrous DCM (or Toluene) in a glass-lined

reactor. Cool to 0–5°C.[3]

Addition: Charge

dropwise via an addition funnel.

Rate Control: Adjust rate to maintain temperature

and manage off-gas evolution rate.

Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–6 hours.

Observation: The product often precipitates as a white/off-white solid during the reaction.

Completion Check: HPLC analysis. If unreacted alcohol

, add 0.1 eq

and stir for 1 hour.

Isolation:

If Solid Precipitates: Filter the slurry under

. Wash the cake with cold DCM/Hexane (1:1).

If Solution: Concentrate to ~3V, add Methyl tert-butyl ether (MTBE) to induce

crystallization, then filter.

Drying: Dry the filter cake in a vacuum oven at 40°C. Do not exceed 50°C to prevent

degradation.

Data Summary Table:
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Parameter Specification Rationale

Stoichiometry (

)
1.2 – 1.5 eq

Excess ensures full

conversion; too much excess

complicates workup.

Temperature
0°C

25°C

Higher temps (>40°C) risk

cleaving the 2-methoxy group.

Reaction Time 3 – 6 Hours

Sufficient for conversion;

prolonged stirring increases

impurity formation.

Target Yield 80 – 90%
High recovery expected due to

salt precipitation.

Appearance White crystalline solid
Yellowing indicates free-base

degradation or impurities.

Part 3: Engineering Controls & Safety (HSE)
Thionyl Chloride Handling & Scrubber Logic
The reaction releases stoichiometric quantities of

and

. A closed-loop scrubbing system is mandatory for scale-up (>100g).
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Reactor
(Reaction + Off-gas)

Reflux Condenser
(-10°C Glycol)

VaporReflux

Empty Trap
(Anti-suckback)

Off-gas (HCl, SO2)

Scrubber 1
(Water/Dilute Acid)
Traps HCl/SOCl2

Scrubber 2
(20% NaOH)

Neutralizes SO2

Atmosphere/Vent

Clean Gas

Click to download full resolution via product page

Caption: Essential off-gas scrubbing train to neutralize acidic vapors and prevent environmental

release.

Critical Safety Parameters
Thermal Runaway: The addition of

is exothermic. Failure of cooling or rapid addition can lead to a pressure spike.
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Control: Interlock addition pump with reactor temperature (Trip point: >15°C).

Water Ingress:

reacts violently with water. Ensure reactor is dried (boil-out with acetone/drying) and lines are

purged before charging.

Part 4: Analytical Quality Control
Method: Reverse Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm,

3.5µm) Mobile Phase:

A: 0.1% TFA in Water

B: Acetonitrile Gradient: 5% B to 95% B over 15 minutes. Detection: UV @ 254 nm (Pyridine

absorption) and 210 nm.

Impurity Markers:

(6-methoxypyridin-3-yl)methanol (SM): Retention time ~3.5 min.

Dimer Impurity: Bis((6-methoxypyridin-3-yl)methyl) ether. Formed if moisture is present or

alcohol concentration is too high.

Hydrolysis Impurity: 5-(chloromethyl)pyridin-2(1H)-one. Formed if acid concentration

becomes too high at elevated temperatures (ether cleavage).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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